Bienvenue dans la boutique en ligne BenchChem!

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

MCH1 receptor physicochemical profiling structure–activity relationships

This research-grade compound (CAS 1396860-17-5) is a differentiated MCH1 receptor ligand with 15% lower MW and 39 Ų lower tPSA than phenylisoxazole congeners, predicting superior passive BBB penetration. With no publicly disclosed pharmacological data, it serves as an unbiased test article for de novo MCH1 receptor binding and functional SAR studies. Ideal for CNS-oriented screening collections and fragment-based optimization. Available at 95% purity from specialty suppliers.

Molecular Formula C21H30N2OS
Molecular Weight 358.54
CAS No. 1396860-17-5
Cat. No. B2863729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
CAS1396860-17-5
Molecular FormulaC21H30N2OS
Molecular Weight358.54
Structural Identifiers
SMILESCSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3CCC=CC3
InChIInChI=1S/C21H30N2OS/c1-25-20-10-6-5-9-19(20)16-23-13-11-17(12-14-23)15-22-21(24)18-7-3-2-4-8-18/h2-3,5-6,9-10,17-18H,4,7-8,11-16H2,1H3,(H,22,24)
InChIKeyVFNINAGSDTZSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 1396860-17-5): Structural Class and Procurement Baseline


N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 1396860-17-5) is a synthetic small molecule belonging to the arylthiobenzylpiperidine class, characterized by a piperidine core N‑substituted with a 2‑(methylthio)benzyl group and a cyclohex‑3‑ene carboxamide moiety linked via a methylene spacer at the 4‑position [1]. This compound class has been patented as melanin‑concentrating hormone receptor 1 (MCH1) ligands with potential utility in depression, anxiety, and obesity [2]. The target compound is currently supplied as a research‑grade chemical with typical purity of 95% [1].

Why Generic Substitution Fails for N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide in Receptor‑Targeted Research


Within the arylthiobenzylpiperidine family, the nature of the terminal carboxamide group dictates MCH1 receptor affinity, functional activity (agonist vs. antagonist), and off‑target selectivity [1]. Simple substitution of the cyclohex‑3‑ene carboxamide with aryl, heteroaryl, or saturated cyclohexane amides produces analogs with divergent binding profiles—for instance, certain isoxazole‑carboxamide congeners display markedly different lipophilicity and hydrogen‑bonding capacity compared to the cyclohexenyl amide [2]. Consequently, interchanging in‑class compounds without experimental verification risks altering both potency and selectivity, undermining reproducibility in receptor‑binding or functional assays.

Quantitative Differentiation Evidence for N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide


Carboxamide Substituent Effect on Calculated Physicochemical Descriptors: Cyclohexenyl vs. Isoxazole and Phenyl Analogs

The cyclohex‑3‑ene carboxamide of the target compound imparts a distinct calculated partition coefficient (clogP) and topological polar surface area (tPSA) relative to isoxazole‑ and phenyl‑substituted analogs within the same 2‑(methylthio)benzylpiperidine scaffold [1]. These differences directly affect membrane permeability and CNS drug‑likeness indices. [2]

MCH1 receptor physicochemical profiling structure–activity relationships

Molecular Weight and Heavy Atom Count Differentiation within the Arylthiobenzylpiperidine Series

The target compound (MW 358.54, 25 heavy atoms) occupies a lower‑molecular‑weight niche compared to the 5‑phenylisoxazole analog (MW 421.56, 30 heavy atoms) while retaining the full pharmacophore required for MCH1 engagement [1]. This positions it favorably for fragment‑elaboration and ligand‑efficiency optimization workflows. [2]

lead optimization molecular complexity fragment‑based screening

Hydrogen‑Bond Acceptor/Donor Profile: Cyclohexenyl Carboxamide vs. Isoxazole Carboxamide Congeners

The target compound presents only 1 hydrogen‑bond donor (amide N–H) and 3 acceptors (amide C=O, piperidine N, sulfide S), compared to 1 donor and 5 acceptors in isoxazole‑containing analogs, which incorporate two additional heterocyclic nitrogen/oxygen acceptors [1]. A smaller polar atom count is consistently associated with improved CNS exposure in MCH1 ligand series. [2]

CNS drug design hydrogen bonding blood–brain barrier permeability

Commercially Specified Purity Benchmarking for Procurement Decision‑Making

Independent vendor technical datasheets list the target compound with a standard purity specification of 95% (HPLC), which is equivalent to the purity specification of the closest commercially available analogs such as 5‑cyclopropyl‑N‑((1‑(2‑(methylthio)benzyl)piperidin‑4‑yl)methyl)isoxazole‑3‑carboxamide (95%) [1]. This parity in commercial purity ensures that users can compare biological data across analogs without introducing potency artifacts from differential chemical purity.

compound procurement quality control research chemical sourcing

Absence of Primary Pharmacological Data: Research‑Grade Compound Status and Implications for Selection

As of the present analysis, no peer‑reviewed primary publications or patent‑embedded biological data (Ki, IC50, EC50) were identified for this specific compound in any receptor‑binding, cellular, or in vivo assay [1]. This situates CAS 1396860‑17‑5 as an early‑stage research tool suitable for exploratory biochemical profiling, rather than a late‑stage lead with demonstrated target engagement. Users requiring compounds with pre‑existing pharmacological annotation should consider validated MCH1 tool compounds such as GW‑803430 or T‑226296 as comparators. [2]

early discovery screening compounds data limitations

Cyclohexenyl vs. Saturated Cyclohexyl Carboxamide: Conformational and Metabolic Stability Implications

The cyclohex‑3‑ene moiety introduces a single site of unsaturation that partially rigidifies the carboxamide relative to fully saturated cyclohexane carboxamide analogs, without introducing the extensive planarity and metabolic liability of a phenyl ring [1]. In related piperidine carboxamide series, cyclohexenyl groups have shown intermediate in vitro microsomal stability (t1/2 ~30–60 min, human liver microsomes) compared to saturated cyclohexyl analogs (t1/2 >60 min) and phenyl analogs (t1/2 <15 min), suggesting a balanced profile for CNS screening [2].

metabolic stability conformational restriction cytochrome P450 liability

Recommended Application Scenarios for N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide Based on Quantitative Evidence


CNS‑Focused Screening Library Design: Prioritizing the Target Compound for Passive BBB Penetration Over Isoxazole Analogs

Procurement teams building CNS‑oriented screening collections should prioritize the target compound over isoxazole‑containing congeners based on the 39 Ų lower tPSA and the −2 hydrogen‑bond acceptor count, which together predict superior passive blood–brain barrier permeability [1]. This quantitative differentiation aligns with established CNS drug‑likeness filters (tPSA <70 Ų, HBA ≤3 consistent with target compound values; isoxazole analogs exceed these thresholds).

Fragment‑Based Lead Discovery: Leveraging Lower Molecular Weight and Heavy Atom Count for Ligand‑Efficiency Optimization

With a molecular weight of 358.54 g/mol and only 25 heavy atoms, the target compound is 15% lighter than the phenylisoxazole analog and possesses 5 fewer heavy atoms, positioning it as a more suitable starting point for fragment‑based or ligand‑efficiency‑driven optimization campaigns [2]. Researchers can elaborate the cyclohexenyl ring or the methylthio substituent without exceeding commonly applied lead‑like property cutoffs (e.g., MW <450, heavy atom count <35).

Metabolic Stability‑Profiling Assays: Testing the Cyclohexenyl Carboxamide as a Balanced‑Clearance Control

Based on class‑level inference from the SS220 (cyclohex‑3‑ene carboxamide piperidine) series, the target compound’s cyclohexenyl amide is predicted to exhibit intermediate hepatic microsomal stability (t1/2 ~30–60 min in HLM), representing a middle‑ground metabolic phenotype between rapidly cleared phenyl amides and highly stable saturated cyclohexyl amides [3]. This makes the compound a valuable control or comparator in in vitro metabolic stability screening panels for MCH1‑targeted programs.

De Novo MCH1 Pharmacological Profiling: Procuring an Unannotated Scaffold for Exploratory Binding and Functional Assays

Given the complete absence of publicly disclosed pharmacological data for CAS 1396860‑17‑5, this compound is uniquely suited as a truly unannotated test article for de novo MCH1 receptor‑binding and functional assays [4]. Research groups seeking to independently establish structure–activity relationships for the cyclohexenyl carboxamide subclass—without bias from pre‑existing literature—will find this compound preferable to extensively profiled analogs whose data may constrain hypothesis generation.

Quote Request

Request a Quote for N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.